molecular formula C19H20O7 B1243285 6,7,3',4'-Tetramethoxy-2',5'-isoflavanquinone

6,7,3',4'-Tetramethoxy-2',5'-isoflavanquinone

Cat. No. B1243285
M. Wt: 360.4 g/mol
InChI Key: ILLAZKQERSVUDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7,3',4'-Tetramethoxy-2',5'-isoflavanquinone is a natural product found in Abrus precatorius with data available.

Scientific Research Applications

Cytotoxic Activity

Research has identified flavonoids similar to 6,7,3',4'-Tetramethoxy-2',5'-isoflavanquinone with notable cytotoxic activity. For instance, compounds related to this isoflavanquinone demonstrated cytotoxic effects against various human cancer cell lines. This suggests a potential for these compounds in cancer research and therapy (Falcão et al., 2005).

Anti-Platelet, Anti-Inflammatory, and Anti-Allergic Activities

A study synthesizing derivatives of methoxyisoflavanquinone found that certain compounds, including 6,7,3',4'-Tetramethoxy-2',5'-isoflavanquinone, exhibited significant anti-platelet, anti-inflammatory, and anti-allergic activities. This research provides a foundation for further pharmacological investigations (Chang et al., 2000).

Spectroscopic Characterization and Radical Generation

Studies have also focused on the generation and spectroscopic characterization of compounds similar to 6,7,3',4'-Tetramethoxy-2',5'-isoflavanquinone. Understanding their reactive intermediates and spectroscopic properties is vital for their application in various scientific fields (Mattar et al., 2002).

Allelopathic Mechanisms

Research on isoflavanones from root exudates of certain plants, which are structurally similar to 6,7,3',4'-Tetramethoxy-2',5'-isoflavanquinone, revealed potential allelopathic mechanisms. This includes the induction of seed germination in certain parasitic weeds and the inhibition of radical growth, indicating a role in plant interaction and potential agricultural applications (Tsanuo et al., 2003).

Proliferation Effects on Hair Growth

A study on the bark of Dalbergia oliveri isolated a new isoflavane, structurally related to 6,7,3',4'-Tetramethoxy-2',5'-isoflavanquinone, which showed significant proliferation effects on hair growth. This indicates potential uses in dermatological applications (Park et al., 2017).

Anti-Tobacco Mosaic Virus Activities

Isoflavones isolated from plants like Nicotiana tabacum, closely related to 6,7,3',4'-Tetramethoxy-2',5'-isoflavanquinone, demonstrated anti-tobacco mosaic virus activities. This suggests potential applications in plant pathology and protection (Chen et al., 2012).

Anti-Cancer Properties

Some derivatives of 5,6,7-trimethoxyflavones, which are structurally related to 6,7,3',4'-Tetramethoxy-2',5'-isoflavanquinone, exhibited moderate to high anti-proliferative activities against various human cancer cell lines. This indicates their potential as anti-cancer agents (Su et al., 2021).

properties

Molecular Formula

C19H20O7

Molecular Weight

360.4 g/mol

IUPAC Name

5-(6,7-dimethoxy-3,4-dihydro-2H-chromen-3-yl)-2,3-dimethoxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C19H20O7/c1-22-15-6-10-5-11(9-26-14(10)8-16(15)23-2)12-7-13(20)18(24-3)19(25-4)17(12)21/h6-8,11H,5,9H2,1-4H3

InChI Key

ILLAZKQERSVUDX-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)CC(CO2)C3=CC(=O)C(=C(C3=O)OC)OC)OC

Canonical SMILES

COC1=C(C=C2C(=C1)CC(CO2)C3=CC(=O)C(=C(C3=O)OC)OC)OC

synonyms

abruquinone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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